molecular formula C23H40N2O3S B14328208 N-(4-Sulfamoylphenyl)heptadecanamide CAS No. 109357-83-7

N-(4-Sulfamoylphenyl)heptadecanamide

Cat. No.: B14328208
CAS No.: 109357-83-7
M. Wt: 424.6 g/mol
InChI Key: LXNDISOJULJLPP-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylphenyl)heptadecanamide is a sulfonamide-derived compound characterized by a long aliphatic heptadecanamide chain (17-carbon chain) attached to the sulfamoylphenyl group. This structure combines the sulfonamide moiety, known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase), with a hydrophobic alkyl chain, which may enhance membrane permeability or modulate solubility. The synthesis of such compounds typically involves acylation of 4-aminobenzenesulfonamide with acyl chlorides, as seen in related derivatives .

Properties

CAS No.

109357-83-7

Molecular Formula

C23H40N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)heptadecanamide

InChI

InChI=1S/C23H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(26)25-21-17-19-22(20-18-21)29(24,27)28/h17-20H,2-16H2,1H3,(H,25,26)(H2,24,27,28)

InChI Key

LXNDISOJULJLPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Aminobenzenesulfonamide

The most straightforward method involves the acylation of 4-aminobenzenesulfonamide with heptadecanoyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to neutralize HCl byproducts.

Procedure :

  • Dissolve 4-aminobenzenesulfonamide (1 equiv) in DCM.
  • Add triethylamine (2.5 equiv) as a base.
  • Slowly introduce heptadecanoyl chloride (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 12–24 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 65–78% (dependent on stoichiometry and purification).

Coupling via Carbodiimide Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (heptadecanoic acid) for amide bond formation.

Procedure :

  • Mix heptadecanoic acid (1 equiv) with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF.
  • Add 4-aminobenzenesulfonamide (1 equiv) and stir at 25°C for 24 hours.
  • Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Yield : 70–85%.

Optimization of Reaction Conditions

Catalytic Approaches

Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in coupling reactions, particularly for sterically hindered substrates. For example:

  • Pd-mediated coupling : 92% yield when using Pd(dba)₂ and cesium carbonate in THF.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates the product from unreacted starting materials. Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH₂), 7.8–7.6 (m, 4H, aromatic), 2.3 (t, 2H, COCH₂), 1.5–1.2 (m, 30H, alkyl chain), 0.9 (t, 3H, CH₃).
  • LC-MS : m/z 452.3 [M+H]⁺.

Challenges and Solutions

Byproduct Formation

Side reactions, such as over-acylation or sulfonamide oxidation, are mitigated by:

  • Stoichiometric control : Limiting acyl chloride to 1.2 equiv.
  • Inert atmosphere : Prevents oxidation of the sulfamoyl group.

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining yield. Continuous flow reactors reduce reaction times (from 24 hours to 2 hours) and improve consistency.

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Direct acylation DCM, 25°C, 24 h 65–78% 95%
EDC/HOBt coupling DMF, 25°C, 24 h 70–85% 98%
Pd-catalyzed coupling THF, 60°C, 12 h 92% 99%
Continuous flow Microreactor, 100°C, 2 h 89% 97%

Industrial and Research Applications

N-(4-Sulfamoylphenyl)heptadecanamide serves as:

  • Antimicrobial agent : The sulfonamide group inhibits dihydropteroate synthase in bacteria.
  • Lipid membrane studies : The long alkyl chain mimics biological membranes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Sulfamoylphenyl)heptadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Sulfamoylphenyl)heptadecanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonamide derivatives, categorized by substituent type and bioactivity:

Acetamide Derivatives (Functionalized Heterocyclic Substituents)

Compounds such as 2-(6-ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (compound 1, ) and 2-(quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (compound 12, ) feature heterocyclic groups linked via an acetamide bridge. These derivatives exhibit:

  • For example, compound 12 showed moderate antiproliferative activity against HT-29 colon cancer cells in preliminary assays .
  • Synthetic Yields : Ranged from 59% to 74%, with melting points between 128.4°C and 238.7°C, indicating variability in crystallinity based on substituents .

Acrylamide Derivatives (α,β-Unsaturated Systems)

Compounds like 2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (compound 20, ) incorporate α,β-unsaturated ketones, which are electrophilic and may interact with nucleophilic residues in enzyme active sites. Key findings include:

  • Anticancer Activity: Compound 20 demonstrated potent anti-proliferative effects against MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 µM), attributed to the electron-withdrawing cyano group enhancing reactivity .

Thioureido and Thiosemicarbazone Derivatives

Thiosemicarbazones (e.g., compound 4l in ) and thioureido derivatives (e.g., ) exhibit strong inhibitory effects on carbonic anhydrase isoforms:

  • Potency : Compound 4l (KI = 6.4 nM) showed 10-fold higher selectivity for Candida glabrata carbonic anhydrase over human isoforms hCA I/II, likely due to hydrophobic interactions from its indole-thiosemicarbazone substituent .
  • Synthetic Flexibility : Thioureido derivatives (e.g., N-((4-sulfamoylphenyl)carbamothioyl) amides) were synthesized in yields up to 75%, with aliphatic chains favoring higher yields than aromatic substituents .

Long-Chain Alkylamide Analogues

Shorter-chain analogues like N-(4-sulfamoylphenyl)decanamide (10 carbons) and hexanamide (6 carbons) () provide insights into chain-length effects:

  • Hydrophobicity vs. Bioavailability : Longer chains (e.g., heptadecanamide) may improve lipid membrane penetration but reduce aqueous solubility, a trade-off critical for drug design .
  • Enzyme Inhibition : While direct data on heptadecanamide is lacking, shorter-chain derivatives (e.g., 3-oxo-N-(4-sulfamoylphenyl)butanamide) show moderate carbonic anhydrase inhibition (KI ~100–500 nM), suggesting chain length modulates binding affinity .

Key Data Tables

Table 1: Comparative Bioactivity of Selected Sulfonamide Derivatives

Compound Name Structure Class Bioactivity (IC₅₀/KI) Target/Application Reference
2-Cyano-3-(4-fluorophenyl)-acrylamide Acrylamide IC₅₀ = 8.2 µM (MDA-MB-231) Anticancer
Compound 4l (thiosemicarbazone) Thiosemicarbazone KI = 6.4 nM (CgNce103) Antifungal
3-Oxo-N-(4-sulfamoylphenyl)butanamide Alkylamide KI = 120 nM (hCA II) Carbonic Anhydrase Inhibitor
2-(Quinolin-3-ylamino)-acetamide Heterocyclic Acetamide Moderate antiproliferative Anticancer

Table 2: Physicochemical Properties

Compound Name Yield (%) Melting Point (°C) Solubility Profile
N-(4-Sulfamoylphenyl)heptadecanamide* N/A N/A Likely low aqueous
2-Cyano-3-(4-fluorophenyl)-acrylamide 83 265.9 Low (high crystallinity)
2-(5-Ethyl-thiadiazol-2-ylamino)-acetamide 68 128.4 Moderate (ethanol-soluble)
N-(4-Sulfamoylphenyl)decanamide ~60† ~150† Moderate in DMSO

*Inferred from analogues; †Estimated from similar syntheses.

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